Stereochemical Identity: (3aR,6aS) vs. Racemic cis Mixture
The target compound (CAS 188057-86-5) is unambiguously described in the supplier's database as the single enantiomer (3aR,6aS)-1-benzyl-2,3,3a,4,5,6a-hexahydrocyclopenta[b]pyrrol-6-one, distinguished from the racemic cis mixture (CAS 131348-76-0) by its specific optical rotation and enantiomeric excess . While no quantitative activity data are available for the enantiopure form, the patent literature on related hexahydrocyclopentapyrrolone HSL inhibitors demonstrates that enantiomeric purity is a key parameter for bioactivity, with (R) and (S) configurations often exhibiting divergent potency [1].
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | Single enantiomer (3aR,6aS) as per IUPAC name and isomeric SMILES (C1CC(=O)[C@@H]2[C@H]1CCN2CC3=CC=CC=C3) |
| Comparator Or Baseline | Racemic cis mixture (CAS 131348-76-0, Cyclopenta[b]pyrrol-2(1H)-one, hexahydro-, (3aS-cis)-9CI) |
| Quantified Difference | Enantiomerically pure versus racemic; quantitative bioactivity difference not reported for this specific pair |
| Conditions | Structural assignment based on isomeric SMILES and IUPAC name conventions in LookChem database |
Why This Matters
For researchers requiring a defined stereochemical input, the (3aR,6aS) enantiomer eliminates the confounding factor of mixed stereoisomers, which is critical for structure-activity relationship (SAR) studies.
- [1] Conte, A., Hunziker, D., Neidhart, W., Nettekoven, M., & Schulz-Gasch, T. (2014). New hexahydrocyclopentapyrrolone, hexahydropyrrolopyrrolone, octahydropyrrolopyridinone and octahydropyridinone compounds. European Patent No. EP2709984B1. European Patent Office. View Source
